

An In-depth Technical Guide on the Function of Succinate Dehydrogenase in Fungi

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II or succinate:ubiquinone oxidoreductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane of fungi.[1][2] It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2][3][4] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][5][6][7] Simultaneously, in the ETC, it transfers electrons from this reaction to the ubiquinone pool, contributing to the generation of ATP through oxidative phosphorylation.[6][8][9][10] This dual functionality makes SDH indispensable for fungal energy production, growth, and development.[11][12][13] Consequently, SDH is a major target for a significant class of agricultural fungicides known as SDH inhibitors (SDHIs).[1][2] [11][14] Understanding the intricate function, structure, and regulation of fungal SDH is paramount for developing novel antifungal strategies and managing the emergence of fungicide resistance.

Core Functions and Structure of Fungal SDH Dual Role in Fungal Metabolism

The primary function of SDH is to link two central metabolic pathways:



- Tricarboxylic Acid (TCA) Cycle: Within the mitochondrial matrix, SDH catalyzes the
 stereospecific oxidation of succinate to fumarate.[1][5][6][7] This is a key step in the cyclic
 pathway that completely oxidizes acetyl-CoA derived from carbohydrates, fats, and proteins.
 [5]
- Electron Transport Chain (ETC): As Complex II of the ETC, SDH funnels the electrons derived from succinate oxidation directly into the electron transport system.[6][9] Unlike other complexes in the ETC, this electron transfer is not directly coupled to proton pumping across the inner mitochondrial membrane.[3] The electrons are passed to ubiquinone (Coenzyme Q), reducing it to ubiquinol (Coenzyme QH2).[1][8][10] Ubiquinol then transfers these electrons to Complex III, continuing the process of oxidative phosphorylation which ultimately generates the bulk of the cell's ATP.[10][12]

The inhibition of SDH disrupts both of these vital pathways, leading to a halt in cellular respiration, a severe depletion of energy, and ultimately, fungal cell death.[10][11][12]

Caption: Dual role of SDH in the TCA cycle and electron transport chain.

Structure of the Fungal SDH Complex

The fungal SDH complex is a heterotetramer composed of four distinct subunits, each encoded by a nuclear gene (SdhA, SdhB, SdhC, and SdhD).[8][9][11]

- SdhA (Flavoprotein subunit): The largest subunit, containing a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[7][8][15] The active site for succinate oxidation is located on SdhA.[7][15][16]
- SdhB (Iron-Sulfur subunit): Contains three iron-sulfur clusters (2Fe-2S, 4Fe-4S, and 3Fe-4S) that form an electron transfer pathway, shuttling electrons from the FADH2 on SdhA to the ubiquinone binding site.[8][15][16]
- SdhC and SdhD (Membrane Anchor subunits): These are hydrophobic, transmembrane proteins that anchor the complex to the inner mitochondrial membrane.[8][15][16] Together, they form the binding pocket for ubiquinone and contain a heme b group which is thought to prevent the formation of reactive oxygen species (ROS).[15][16]



The catalytic subunits, SdhA and SdhB, form a hydrophilic domain that extends into the mitochondrial matrix.[8][16] The SdhC and SdhD subunits constitute the hydrophobic membrane-spanning domain.[8][16] The ubiquinone-binding site (also known as the Qp site) is a crucial pocket formed at the interface of SdhB, SdhC, and SdhD.[15][17][18] This site is the primary target for SDHI fungicides.[17][18]

Role of SDH in Fungal Pathogenicity and as a Drug Target

Contribution to Virulence

The integrity of the SDH complex is directly linked to fungal virulence. Studies have shown that the disruption of SDH subunits, such as SdhC, significantly attenuates the pathogenicity of fungi like the insect pathogen Beauveria bassiana.[9][13] This impairment is due to several factors:

- Reduced Energy Production: Inactivation of SDH leads to decreased ATP synthesis, hindering the energy-intensive processes required for host invasion and colonization.[9][13]
- Impaired Growth and Development: Mutants with deficient SDH activity exhibit significantly reduced vegetative growth and abnormal differentiation.[9][13]
- Increased Oxidative Stress: A dysfunctional SDH complex can lead to an accumulation of intracellular reactive oxygen species (ROS), impairing the fungus's ability to cope with host defense mechanisms that often involve oxidative bursts.[9][13][18]

In plant pathogenic fungi, SDH function is critical for processes like spore germination, mycelial growth on the plant surface, and the development of infection structures.[18][19]

SDH as a Premier Target for Fungicides

The essential and conserved nature of SDH makes it an ideal target for antifungal drug development.[1][2][11][14] Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that specifically target this enzyme complex.[1][2][11]

Mechanism of Action: SDHIs act by binding to the ubiquinone-binding (Qp) site of the SDH complex, physically blocking the reduction of ubiquinone to ubiquinol.[17][18][20] This



competitive inhibition halts the entire electron flow from succinate, effectively shutting down Complex II.[12][21] The consequence is a rapid cessation of mitochondrial respiration and ATP production, leading to the inhibition of fungal growth and, ultimately, cell death.[10][11][12] The primary fungicidal activity of SDHIs is the inhibition of spore germination.[19]

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